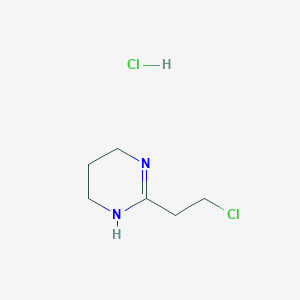

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride (CPTH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. CPTH is a small molecule inhibitor of histone acetyltransferase (HAT) activity, which plays a critical role in the regulation of gene expression.

科学的研究の応用

Synthetic Methodologies and Chemical Properties

A significant portion of the research on 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride revolves around its role in the synthesis of complex pyrimidine derivatives. Guirado et al. (2016) developed a new synthetic method in pyrimidine chemistry that efficiently produces diarylpyrimidines, which are crucial in various chemical and pharmaceutical applications (Guirado et al., 2016). Similarly, Cho et al. (1986) conducted X-ray crystallographic analysis of dihydropyrimidine tautomers, contributing to the understanding of the structural aspects of these compounds (Cho et al., 1986).

Biological and Pharmacological Potential

Beyond synthetic methodologies, research also explores the potential biological and pharmacological applications of compounds derived from 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride. Shastri and Post (2019) synthesized a series of tetrahydropyrimidine derivatives showing significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Shastri & Post, 2019). This underscores the compound's role in creating new drugs that could combat resistant microbial strains.

Crystallography and Molecular Interaction Studies

The compound's utility extends to crystallography and molecular interaction studies, which are essential for drug design and development. Rajam et al. (2018) designed cocrystals involving pyrimidine derivatives to understand hydrogen bonding and other non-covalent interactions, providing insights into the molecular basis of drug action and development (Rajam et al., 2018).

作用機序

Target of Action

The primary target of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine hydrochloride, also known as mechlorethamine, is DNA . It binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its role as an anticancer chemotherapeutic drug .

Mode of Action

Mechlorethamine works by binding to DNA, crosslinking two strands, and preventing cell duplication . It is the prototype of alkylating agents, a group of anticancer chemotherapeutic drugs . Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, DNA damage via the formation of cross-links, and the induction of mispairing of the nucleotides leading to mutations .

Biochemical Pathways

Mechlorethamine affects the DNA replication pathway. By binding to DNA and crosslinking two strands, it prevents the DNA from being separated for synthesis or transcription . This disruption of DNA replication can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Mechlorethamine has a biological half-life of less than 1 minute . It is excreted through the kidneys, with 50% of the drug being eliminated this way . These properties impact the bioavailability of the drug and its distribution within the body .

Result of Action

The molecular and cellular effects of mechlorethamine’s action include the prevention of cell duplication, leading to cell death . This is particularly effective against rapidly dividing cells, such as those found in cancers .

特性

IUPAC Name |

2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN2.ClH/c7-3-2-6-8-4-1-5-9-6;/h1-5H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIMUDHCBYRBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)

![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2935548.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)